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Abstract
This technical guide provides an in-depth overview of ESI-09, a potent and specific non-cyclic

nucleotide inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). We delve into the

discovery of ESI-09 through high-throughput screening, its mechanism of action as a

competitive inhibitor of cAMP binding to EPAC1 and EPAC2, and a detailed exposition of its

chemical synthesis. This document consolidates key quantitative data, presents detailed

experimental protocols for its synthesis and biological evaluation, and provides visual

representations of the pertinent signaling pathways and experimental workflows to facilitate a

comprehensive understanding for researchers and drug development professionals.

Discovery and Mechanism of Action
ESI-09, with the chemical name 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-

oxo-propionitrile, was identified from a high-throughput screening (HTS) of a 14,400 compound

library.[1] The screening assay was designed to identify small molecules that could compete

with the fluorescent cAMP analog 8-NBD-cAMP for binding to EPAC2.[2] ESI-09 emerged as a

promising hit, demonstrating the ability to reduce both EPAC1 and EPAC2 guanine nucleotide

exchange factor (GEF) activity to basal levels.[1]

Subsequent studies have elucidated that ESI-09 acts as a competitive inhibitor, directly vying

with cAMP for the binding pocket of both EPAC1 and EPAC2.[2][3] This competitive inhibition
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prevents the conformational change in EPAC proteins that is necessary for the activation of

their downstream effector, the small GTPase Rap1. ESI-09 has shown selectivity for EPAC

proteins over Protein Kinase A (PKA), another primary cAMP effector, making it a valuable tool

for dissecting the specific roles of the EPAC signaling pathway.

Quantitative Biological Data
The inhibitory potency of ESI-09 and its analogs has been quantified in various studies. The

half-maximal inhibitory concentration (IC50) values are critical metrics for understanding its

efficacy.

Compound Target IC50 (µM)
Assay
Conditions

Reference

ESI-09 EPAC1 3.2 ± 0.4
In the presence

of 25 µM cAMP

ESI-09 EPAC2 1.4 ± 0.1
In the presence

of 25 µM cAMP

ESI-09 EPAC1 10.8
In the presence

of 20 µM cAMP

ESI-09 EPAC2 4.4
In the presence

of 20 µM cAMP

Chemical Synthesis
An efficient, three-step synthesis of ESI-09 has been developed, starting from inexpensive and

commercially available materials, with a total yield of approximately 53%.

Synthesis of 5-tert-butylisoxazole-3-carboxylic acid
ethyl ester (Intermediate 1)
The synthesis begins with the formation of the isoxazole ring.

Reaction: Pinacolone is reacted with diethyl oxalate in the presence of a base like sodium

hydride (NaH) to form a β-diketone intermediate. This intermediate is then treated with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxylamine hydrochloride to yield the 5-tert-butylisoxazole-3-carboxylic acid ethyl ester.

One-pot Synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-
propionitrile (Intermediate 2)
A modified one-pot protocol is used to generate the key cyanomethyl ketone intermediate.

Reaction: The 5-tert-butylisoxazole-3-carboxylic acid ethyl ester is reacted with acetonitrile in

the presence of methyllithium (MeLi) at low temperatures. The reaction is then quenched

with acetic acid to yield the crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile, which is

used in the next step without further purification due to its instability on silica gel.

Synthesis of ESI-09
The final step involves a coupling reaction.

Reaction: An aryldiazonium salt is prepared from 3-chloroaniline using sodium nitrite and

hydrochloric acid at 0°C. This is then directly coupled with the crude cyanomethyl ketone

intermediate in the presence of sodium acetate to afford the final product, ESI-09.

Experimental Protocols
Chemical Synthesis of ESI-09
Step 1: One-pot synthesis of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester

To a solution of pinacolone (5.0 g, 50.0 mmol) in 100 mL of THF at 0°C, add NaH (60%

dispersion in mineral oil, 2.2 g, 55.0 mmol).

Stir the reaction mixture at room temperature for 30 minutes.

Cool the mixture to 0°C and add diethyl oxalate (7.3 g, 50.0 mmol).

Stir the resulting mixture at room temperature overnight.

To the solution, add hydroxylamine hydrochloride (3.8 g, 55.0 mmol) dissolved in 100 mL of

ethanol dropwise.

Heat the mixture at reflux for 16 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the sodium chloride precipitate and concentrate the filtrate under reduced pressure.

Step 2: One-pot synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile

Under a nitrogen atmosphere, dissolve acetonitrile (0.41 g, 10.0 mmol) in 5 mL of anhydrous

THF and cool to -78°C.

Add 1.6 M methyllithium in diethyl ether (3.1 mL, 5.0 mmol) and stir at -78°C for 30 minutes.

Add a solution of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (0.5 g, 2.5 mmol) in 5 mL

of THF dropwise.

Stir the solution at -78°C for 1 hour.

Quench the reaction with acetic acid (0.3 g, 5.0 mmol). The crude product is used directly in

the next step.

Step 3: Synthesis of 3-(5-tert-Butylisoxazol-3-yl)-2-[(3-chlorophenyl)-hydrazono]-3-oxo-

propionitrile (ESI-09)

To a solution of 3-chloroaniline (30 mg, 0.24 mmol) in 1 mL of H₂O cooled to -5°C, add 0.24

mL of 1 N HCl (aq.).

To this acidic aniline solution, add a 1 mL solution of sodium nitrite (16 mg, 0.24 mmol) in

H₂O dropwise to generate the aryldiazonium salt solution.

To the aryldiazonium salt solution, add sodium acetate (33 mg, 0.4 mmol).

Finally, add a 1 mL solution of crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile (38 mg,

0.2 mmol) in ethanol.

The desired product, ESI-09, will precipitate and can be collected.

EPAC Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay measures the rate of GDP release from Rap1, which is

catalyzed by the GEF activity of EPAC.
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Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto Rap1.

Upon EPAC-mediated exchange for unlabeled GTP, the fluorescence of the probe changes,

allowing for real-time monitoring of the exchange reaction.

Procedure: a. Incubate purified Rap1b (1-167) with BODIPY-GDP. b. In a 96-well plate,

combine the Rap1b-BODIPY-GDP complex with purified EPAC1 or EPAC2. c. Initiate the

reaction by adding a mixture of cAMP and varying concentrations of ESI-09. d. Monitor the

change in fluorescence over time using a fluorescence plate reader. e. Calculate the initial

rates of GDP release and determine the IC50 value of ESI-09.

EPAC-Mediated Akt Phosphorylation Assay
Culture pancreatic cancer cells (e.g., AsPC-1) in appropriate media.

Serum-starve the cells to reduce basal Akt phosphorylation.

Pre-treat the cells with varying concentrations of ESI-09 for a specified time.

Stimulate the cells with an EPAC-specific cAMP analog, such as 007-AM (10 µM).

Lyse the cells and collect the protein extracts.

Perform Western blot analysis using antibodies specific for phosphorylated Akt (at Thr308

and Ser473) and total Akt.

Quantify the band intensities to determine the effect of ESI-09 on Akt phosphorylation.

EPAC-Mediated Insulin Secretion Assay
Plate insulin-secreting cells (e.g., INS-1) in 96-well plates.

After overnight incubation, replace the medium with Krebs-Ringer bicarbonate (KRB) buffer

containing low glucose (e.g., 2.9 mM) and incubate for 2 hours.

Treat the cells with varying concentrations of ESI-09 or a vehicle control in fresh KRB

containing high glucose (e.g., 11.8 mM) for 10 minutes.

Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 30 minutes.
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Collect the supernatant and quantify the amount of secreted insulin using an ELISA kit.

Visualizations
Signaling Pathways
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Starting Materials:
Pinacolone,

Diethyl Oxalate,
3-Chloroaniline

Step 1:
One-pot synthesis of

5-tert-butylisoxazole-3-carboxylic
acid ethyl ester

Intermediate 1

Step 2:
One-pot synthesis of

3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile

Intermediate 2 (crude)

Step 3:
Coupling with aryldiazonium salt

ESI-09
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Prepare Reagents:
- Purified Rap1b
- BODIPY-GDP
- Purified EPAC

- cAMP
- ESI-09

Load Rap1b with
BODIPY-GDP

Incubate Rap1b-BODIPY-GDP
with EPAC, cAMP, and

varying [ESI-09]

Monitor Fluorescence
Change Over Time

Calculate Initial Rates
and Determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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